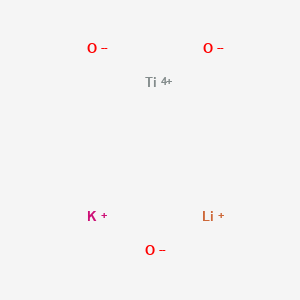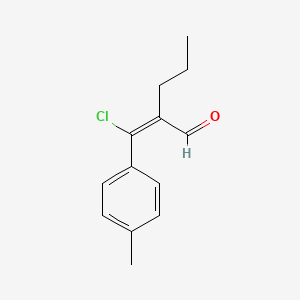
2-(Chloro-p-tolylmethylene)valeraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloro-p-tolylmethylene)valeraldehyde is an organic compound with the molecular formula C13H15ClO. It is characterized by the presence of a chloro-substituted aromatic ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(Chloro-p-tolylmethylene)valeric acid.
Reduction: Formation of 2-(Chloro-p-tolylmethylene)valeralcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromo-p-tolylmethylene)valeraldehyde: Similar structure but with a bromo substituent instead of chloro.
2-(Fluoro-p-tolylmethylene)valeraldehyde: Similar structure but with a fluoro substituent instead of chloro.
2-(Methoxy-p-tolylmethylene)valeraldehyde: Similar structure but with a methoxy substituent instead of chloro.
Uniqueness
2-(Chloro-p-tolylmethylene)valeraldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other substituents .
Propriétés
Numéro CAS |
83898-11-7 |
|---|---|
Formule moléculaire |
C13H15ClO |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal |
InChI |
InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+ |
Clé InChI |
RQGOMHKBUMWEHS-OUKQBFOZSA-N |
SMILES isomérique |
CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O |
SMILES canonique |
CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



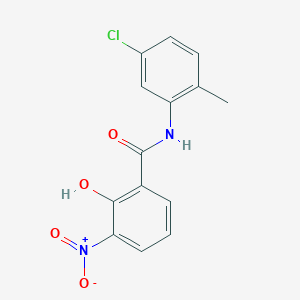
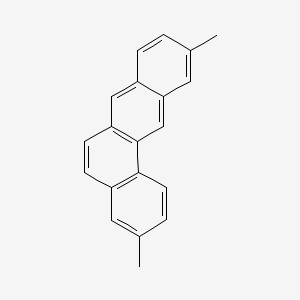
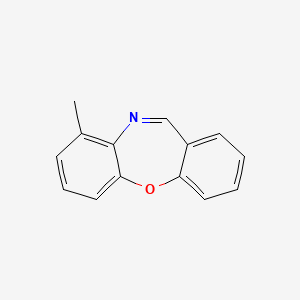
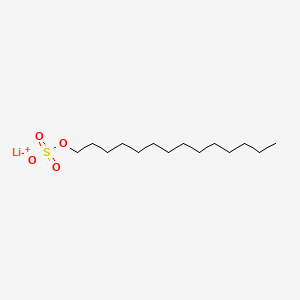
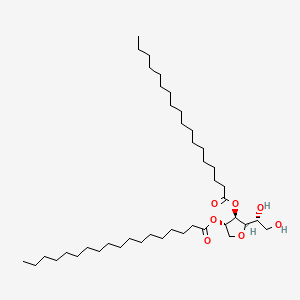
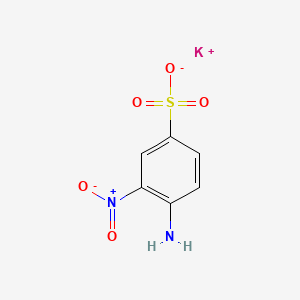
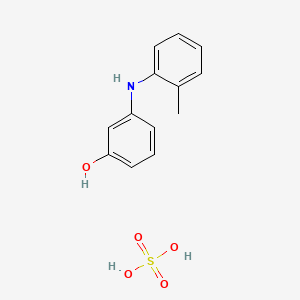
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
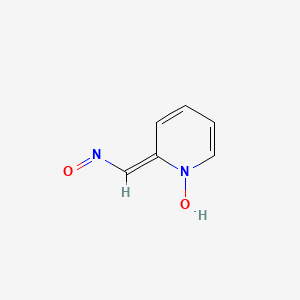
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)


